molecular formula C6H13N3 B039114 (4-Methylpiperazin-1-yl)methanimine CAS No. 116833-32-0

(4-Methylpiperazin-1-yl)methanimine

Cat. No. B039114
M. Wt: 127.19 g/mol
InChI Key: KSEJXVVKPWJDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpiperazin-1-yl)methanimine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a building block for the synthesis of various other compounds, including pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of (4-Methylpiperazin-1-yl)methanimine is not well understood. However, studies have suggested that this compound may act as a chelating agent, binding to metal ions and preventing them from interacting with other molecules in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4-Methylpiperazin-1-yl)methanimine have not been extensively studied. However, some studies have suggested that this compound may have antioxidant properties and may also have an effect on the immune system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4-Methylpiperazin-1-yl)methanimine in lab experiments is its relatively simple synthesis method. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving (4-Methylpiperazin-1-yl)methanimine. One area of interest is in the development of new pharmaceuticals. This compound can be used as a building block for the synthesis of various drugs, and further research may uncover new potential applications. Another area of interest is in the study of the compound's mechanism of action. Understanding how this compound interacts with other molecules in the body may lead to new insights into the treatment of various diseases. Additionally, further research may be needed to fully understand the biochemical and physiological effects of (4-Methylpiperazin-1-yl)methanimine.

Synthesis Methods

The synthesis of (4-Methylpiperazin-1-yl)methanimine is a relatively simple process that involves the reaction of 4-methylpiperazine with formaldehyde. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting product is a colorless liquid that can be purified through distillation or recrystallization.

Scientific Research Applications

(4-Methylpiperazin-1-yl)methanimine has a wide range of potential applications in scientific research. One of the most significant applications is in the synthesis of pharmaceuticals. This compound can be used as a building block for the synthesis of various drugs, including antiviral, antibacterial, and anticancer agents.

properties

CAS RN

116833-32-0

Product Name

(4-Methylpiperazin-1-yl)methanimine

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)methanimine

InChI

InChI=1S/C6H13N3/c1-8-2-4-9(6-7)5-3-8/h6-7H,2-5H2,1H3

InChI Key

KSEJXVVKPWJDOM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C=N

Canonical SMILES

CN1CCN(CC1)C=N

synonyms

Piperazine, 1-(iminomethyl)-4-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.